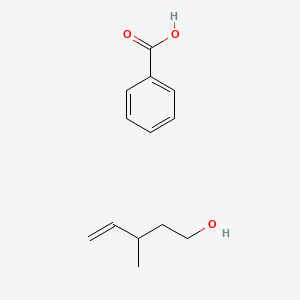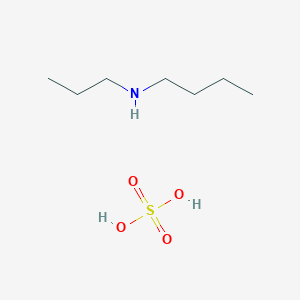![molecular formula C15H11N3O6 B14355336 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide CAS No. 93577-06-1](/img/structure/B14355336.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its nitro and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further nitration to obtain 2,4-dinitrophenol. This intermediate is then reacted with 4-nitrophenoxybenzene under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, utilizing controlled environments to ensure safety and efficiency. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes. The phenoxy groups may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler in biological research.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is unique due to its combination of nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
93577-06-1 |
|---|---|
Molecular Formula |
C15H11N3O6 |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H11N3O6/c1-2-15(19)16-13-8-7-12(9-14(13)18(22)23)24-11-5-3-10(4-6-11)17(20)21/h2-9H,1H2,(H,16,19) |
InChI Key |
CXNIWDVERRWLFG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)

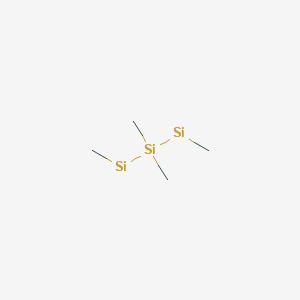
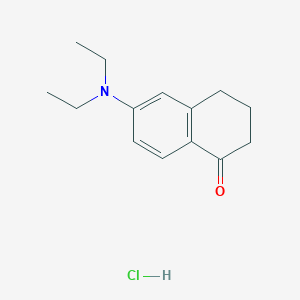

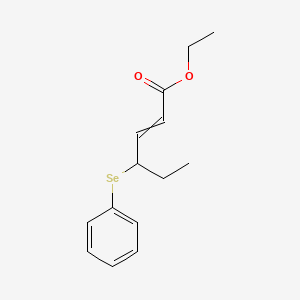
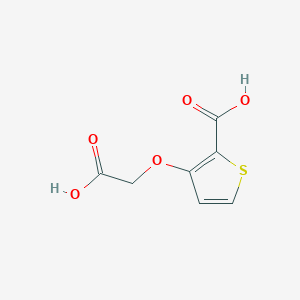

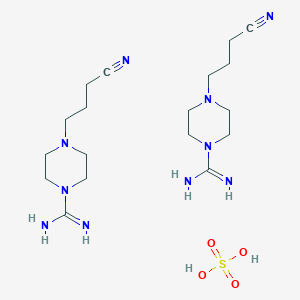

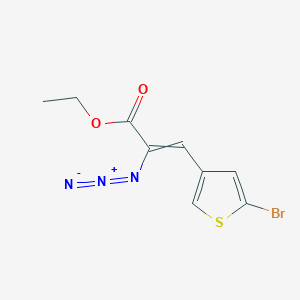
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
